molecular formula C22H14I2N2O5S B11055420 7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole

7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole

Cat. No.: B11055420
M. Wt: 672.2 g/mol
InChI Key: ZIKJIYAPHPGCSO-UHFFFAOYSA-N
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Description

7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indolisation, which involves the reaction of aryl hydrazines with ketones under acidic conditions Industrial production methods may involve the use of microwave irradiation to accelerate the reaction rates and improve yields .

Chemical Reactions Analysis

7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole undergoes several types of chemical reactions, including:

Scientific Research Applications

7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole include other indole derivatives with sulfonyl, nitro, and iodo groups. Some examples are:

Properties

Molecular Formula

C22H14I2N2O5S

Molecular Weight

672.2 g/mol

IUPAC Name

4,6-diiodo-12-(4-methylphenyl)sulfonyl-15-nitro-2-oxa-12-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,9,13(17),14-heptaene

InChI

InChI=1S/C22H14I2N2O5S/c1-12-2-4-17(5-3-12)32(29,30)25-11-14-6-13-7-15(23)8-18(24)22(13)31-20-10-16(26(27)28)9-19(25)21(14)20/h2-10H,11H2,1H3

InChI Key

ZIKJIYAPHPGCSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC4=C(C(=CC(=C4)I)I)OC5=CC(=CC2=C35)[N+](=O)[O-]

Origin of Product

United States

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